molecular formula C12H12N2O4 B12329642 1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester

1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester

Cat. No.: B12329642
M. Wt: 248.23 g/mol
InChI Key: KYOWNSADTBAJJE-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridine derivatives typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with altered properties.

    Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution with reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ethyl ester groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 7-methoxy-4-oxo-4aH-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)8-6-13-9-4-7(17-2)5-14-10(9)11(8)15/h4-6,10H,3H2,1-2H3

InChI Key

KYOWNSADTBAJJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=NC2C1=O)OC

Origin of Product

United States

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